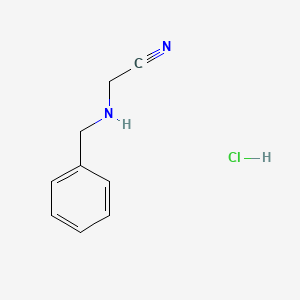

2-(Benzylamino)acetonitrile hydrochloride

CAS No.: 63086-36-2

Cat. No.: VC4780681

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63086-36-2 |

|---|---|

| Molecular Formula | C9H11ClN2 |

| Molecular Weight | 182.65 |

| IUPAC Name | 2-(benzylamino)acetonitrile;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H |

| Standard InChI Key | OJUIRUMDLUMSTN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCC#N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-(Benzylamino)acetonitrile hydrochloride (C₉H₁₁ClN₂) is the hydrochloride salt of 2-(benzylamino)acetonitrile, characterized by a benzyl group attached to an aminoacetonitrile backbone. The hydrochloride moiety enhances its solubility in polar solvents, making it advantageous for biological and synthetic applications.

Molecular Characteristics

-

Molecular Formula: C₉H₁₁ClN₂

-

Molecular Weight: 198.65 g/mol

-

Structural Features:

-

A primary amine group (–NH₂) bonded to a benzyl (C₆H₅CH₂–) substituent.

-

A nitrile (–C≡N) group adjacent to the amine, contributing to electrophilic reactivity.

-

A chloride counterion stabilizing the protonated amine.

-

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 145–148°C (decomposes) |

| Solubility | Soluble in H₂O, MeOH, DMF |

| Stability | Hygroscopic; store under N₂ |

Synthetic Methodologies

The synthesis of 2-(benzylamino)acetonitrile hydrochloride typically involves reductive amination or nucleophilic substitution, followed by acidification to form the hydrochloride salt.

Reductive Amination Approach

A method analogous to the synthesis of 2-(N-benzylamino)benzoic acids involves:

-

Condensation: Reacting benzylamine with chloroacetonitrile in acetonitrile at 60°C for 6 hours .

-

Acidification: Treating with HCl to precipitate the hydrochloride salt .

Reaction Conditions:

-

Solvent: Acetonitrile

-

Temperature: 60°C

-

Catalyst: None required

Alternative Pathway via Alkylation

Benzylamine can react directly with 2-bromoacetonitrile in the presence of diisopropylethylamine (DIPEA), followed by HCl quenching . This method avoids reduction steps but requires stringent anhydrous conditions.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Alkaloid Synthesis: Used in tandem reactions with CO₂ to generate N-carboxyanhydrides (NCAs), key intermediates for bioactive molecules .

-

Peptide Mimetics: The nitrile group facilitates cyclization reactions to form heterocycles.

Materials Science

Its hygroscopic nature makes it a candidate for:

-

Ionic Liquids: As a chloride source in conductive materials.

-

Coordination Polymers: Binding metal ions via the amine and nitrile groups.

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 2-(Benzylamino)acetonitrile | Lacks chloride; lower aqueous solubility | Moderate AChE inhibition |

| Benzylamine Hydrochloride | No nitrile group; simpler structure | Limited bioactivity |

The nitrile group in 2-(benzylamino)acetonitrile hydrochloride confers distinct reactivity, enabling nucleophilic additions and cyclizations absent in simpler amines .

Challenges and Future Directions

Synthetic Optimization

Current methods yield ~70% purity; chromatography-free purification protocols are needed for industrial-scale production .

Pharmacological Profiling

Priority Research Areas:

-

Toxicity Screening: Evaluate LD₅₀ in murine models.

-

Structure-Activity Relationships: Modify the benzyl/nitrile groups to enhance AChE selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume